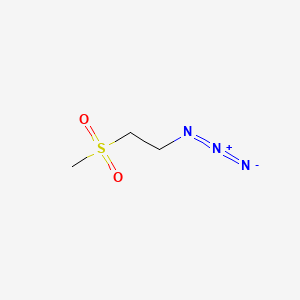

1-Azido-2-(methylsulfonyl)ethane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

1-Azido-2-(methylsulfonyl)ethane can be synthesized through a practical one-pot synthesis from alcohols. The process involves stirring a solution of sodium azide in dimethyl sulfoxide (DMSO) with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole . This method provides excellent yields and is efficient for laboratory-scale synthesis.

For industrial production, the synthesis may involve similar reagents and conditions but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and safety of the process.

Análisis De Reacciones Químicas

1-Azido-2-(methylsulfonyl)ethane undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, such as the Staudinger ligation and the Huisgen cycloaddition (click chemistry). These reactions are often carried out under mild conditions and result in the formation of triazoles or other nitrogen-containing compounds.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Oxidation Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives using oxidizing agents like hydrogen peroxide (H₂O₂) or peracids.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Huisgen cycloaddition with alkynes yields 1,2,3-triazoles, while reduction with LiAlH₄ produces the corresponding amine.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Azido-2-(methylsulfonyl)ethane serves as a precursor for synthesizing nitrogen-containing compounds, such as triazoles and amines. Its azide group can participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The azide can be replaced by nucleophiles such as amines or alcohols, leading to diverse derivatives.

- Click Chemistry : It readily undergoes cycloaddition reactions with alkynes to yield 1,2,3-triazoles, which are valuable in medicinal chemistry and materials science.

Table 1: Summary of Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines or alcohols | Various amine derivatives |

| Click Chemistry | Reaction with alkynes | 1,2,3-Triazoles |

| Reduction | Conversion of azide to amine | Amines |

| Oxidation | Methylsulfonyl group oxidized to sulfone | Sulfone derivatives |

Biological Applications

The compound's unique structure allows it to interact with biological targets, making it a candidate for drug discovery. Research indicates potential activity in:

- Bioconjugation : The azide group can label biomolecules for studying biological processes.

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes like acetylcholinesterase (AChE), suggesting potential therapeutic applications .

Case Study: Enzyme Inhibition

A study evaluated the inhibitory activity of compounds similar to this compound against human topoisomerase IIα. The results indicated that modifications in the structure could enhance potency, demonstrating the compound's potential in cancer therapy .

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its ability to form stable linkages makes it valuable in:

- Polymer Production : It can act as a building block for synthesizing functional polymers.

- Coatings : The compound's properties allow it to be incorporated into coatings that require specific chemical functionalities.

Mecanismo De Acción

The mechanism of action of 1-Azido-2-(methylsulfonyl)ethane involves its azide and methylsulfonyl functional groups. The azide group can undergo nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in target molecules . This reactivity is exploited in click chemistry and bioconjugation reactions.

The methylsulfonyl group can participate in oxidation and reduction reactions, influencing the compound’s overall reactivity and stability . These functional groups enable the compound to interact with various molecular targets and pathways, making it versatile in different applications.

Comparación Con Compuestos Similares

1-Azido-2-(methylsulfonyl)ethane can be compared with other organic azides, such as:

Actividad Biológica

1-Azido-2-(methylsulfonyl)ethane is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C3H7N3O2S, features an azido group (-N₃) and a methylsulfonyl group (-SO₂CH₃). These functional groups contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The azido group can undergo reduction to form amines, which may participate in nucleophilic substitution reactions, influencing cellular pathways.

Key Mechanisms:

- Nucleophilic Reactivity: The azido group can be reduced to an amine, allowing it to participate in further chemical reactions that may affect cellular functions.

- Enzyme Inhibition: Compounds with similar structures have shown potential in inhibiting enzymes such as acetylcholinesterase (AChE), suggesting that this compound may also exhibit such inhibitory effects .

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of drug discovery and development.

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological effects of this compound or related compounds:

-

Antimicrobial Activity:

A study demonstrated that derivatives of sulfonyl compounds exhibit significant antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown promise against various pathogens, indicating potential for further exploration in this area. -

Enzyme Interaction:

Research has highlighted the role of sulfonamide derivatives in inhibiting AChE. Given the structural similarities, it is hypothesized that this compound may also inhibit this enzyme, thereby affecting neurotransmitter levels and potentially offering therapeutic benefits in conditions like Alzheimer's disease . -

Apoptosis Induction:

In vitro studies have suggested that compounds with azido groups can induce apoptosis through mitochondrial pathways. This suggests that this compound might be explored as a lead compound for cancer therapy due to its potential to trigger cell death in malignant cells.

Propiedades

IUPAC Name |

1-azido-2-methylsulfonylethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O2S/c1-9(7,8)3-2-5-6-4/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFFXWAMZHTTEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.